N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” is a complex organic compound that features a combination of several functional groups, including cyano, thiophene, furan, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the benzo[b]thiophene and chromenone derivatives, followed by their functionalization and coupling reactions. Common reagents and conditions used in these reactions include:
Cyclization reactions: to form the benzo[b]thiophene core.
Aldol condensation: to introduce the chromenone moiety.
Nucleophilic substitution: to attach the furan ring.
Amidation reactions: to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a lactone, while reduction of the cyano group may yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” could be studied for its potential therapeutic effects. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism by which “N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c25-12-17-15-4-1-2-6-22(15)32-24(17)26-23(28)13-30-14-7-8-19-16(10-14)18(27)11-21(31-19)20-5-3-9-29-20/h3,5,7-11H,1-2,4,6,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULGPGOSMUXIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC4=C(C=C3)OC(=CC4=O)C5=CC=CO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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